2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol

Description

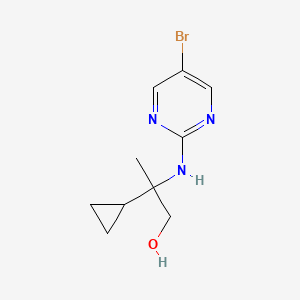

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound that features a bromopyrimidine moiety attached to a cyclopropylpropanol structure

Properties

Molecular Formula |

C10H14BrN3O |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-[(5-bromopyrimidin-2-yl)amino]-2-cyclopropylpropan-1-ol |

InChI |

InChI=1S/C10H14BrN3O/c1-10(6-15,7-2-3-7)14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14) |

InChI Key |

GEIBRXPQMMBRCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1CC1)NC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol typically involves the reaction of 5-bromopyrimidine with an appropriate cyclopropylpropanol derivative. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.

Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromopyrimidine: A related compound with similar structural features.

5-Bromopyrimidine: Another similar compound used in various chemical reactions.

2-Amino-6-bromopyridine: Shares the bromopyrimidine moiety but differs in the position of the bromine atom.

Uniqueness

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopropylpropanol structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C8H10BrN3O

- CAS Number : 2197522-70-4

- Molecular Weight : 232.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Adenosine Receptors : The compound acts as an antagonist to adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, contributing to its anti-cancer effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating cytokine production. Studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound .

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptotic pathways.

- Clinical Trial Insights : Preliminary data from ongoing clinical trials suggest that patients receiving treatment with this compound exhibit improved outcomes in terms of tumor response rates and overall survival compared to standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.